L-phenylalanine benzyl ester p-toluenesulfonate
CAS No.: 1738-78-9
VCID: VC21538443
Molecular Formula: C23H25NO5S
Molecular Weight: 427.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
L-Phenylalanine benzyl ester p-toluenesulfonate is a chemical compound that plays a significant role in organic synthesis, particularly in the field of amino acid derivatives. It is a salt formed by the combination of L-phenylalanine benzyl ester and p-toluenesulfonic acid. This compound is crucial for various biochemical and pharmaceutical applications due to its unique properties and reactivity. Synthesis and PreparationL-Phenylalanine benzyl ester p-toluenesulfonate is typically synthesized through the esterification of L-phenylalanine with benzyl alcohol in the presence of p-toluenesulfonic acid. This reaction is often carried out in a solvent like cyclohexane, using a Dean-Stark apparatus to remove water as it forms, thus facilitating the esterification process .
Applications and Research FindingsThis compound is used as an intermediate in peptide synthesis and other organic reactions. It is also studied for its enantiomeric properties, which are crucial in understanding the stereochemistry of amino acid derivatives. The enantiomers of such compounds can form conglomerates, which are mixtures of enantiomers that crystallize separately, a phenomenon observed in some amino acid benzyl ester p-toluenesulfonates . Enantiomeric ExcessL-Phenylalanine benzyl ester p-toluenesulfonate is synthesized with a high enantiomeric excess (e.e.), typically 100% as determined by HPLC analysis . This purity is essential for applications requiring specific stereochemistry. Spectroscopic Analysis
Commercial Availability and Specifications
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CAS No. | 1738-78-9 | |||||||||||||||||||||||||
Product Name | L-phenylalanine benzyl ester p-toluenesulfonate | |||||||||||||||||||||||||
Molecular Formula | C23H25NO5S | |||||||||||||||||||||||||
Molecular Weight | 427.5 g/mol | |||||||||||||||||||||||||
IUPAC Name | benzyl (2S)-2-amino-3-phenylpropanoate;4-methylbenzenesulfonic acid | |||||||||||||||||||||||||
Standard InChI | InChI=1S/C16H17NO2.C7H8O3S/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,15H,11-12,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m0./s1 | |||||||||||||||||||||||||
Standard InChIKey | ZLZGBBIPWXUQST-RSAXXLAASA-N | |||||||||||||||||||||||||
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)[NH3+] | |||||||||||||||||||||||||
SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N | |||||||||||||||||||||||||
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)[NH3+] | |||||||||||||||||||||||||
Related CAS | 962-39-0 (Parent) | |||||||||||||||||||||||||
Synonyms | 1738-78-9;L-phenylalaninebenzylesterp-toluenesulfonate;(S)-Benzyl2-amino-3-phenylpropanoate4-methylbenzenesulfonate;H-PHE-OBZLP-TOSYLATE;3-phenyl-l-alaninebenzylester4-toluenesulphonate;H-Phe-OBzlTos;H-Phe-OBzl.Tos;SCHEMBL718199;962-39-0(Parent);CTK0I2990;MolPort-003-983-033;ZLZGBBIPWXUQST-RSAXXLAASA-N;ACT07363;EINECS217-096-7;L-Phenylalaninebenzylestertosylate;AKOS015842537;AKOS015889729;AM82164;AK-49485;KB-53353;DB-028569;TC-066755;benzylphenylalaninatep-toluenesulfonicacid;FT-0628001;ST24036266 | |||||||||||||||||||||||||
PubChem Compound | 12636207 | |||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
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